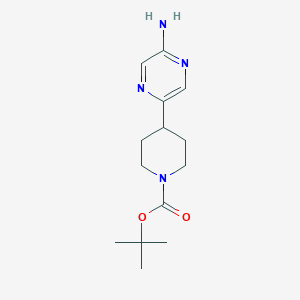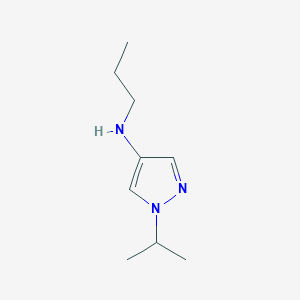![molecular formula C10H19N3O B11734315 2-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol](/img/structure/B11734315.png)
2-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a 2-methylpropyl group and an ethan-1-ol moiety, making it a valuable building block for the synthesis of various heterocyclic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol typically involves the reaction of 1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde with ethanolamine under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imine intermediate can be reduced to form the final product.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the final product, this compound.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
Ethanolamine: A reagent used in the synthesis.
Other pyrazole derivatives: Compounds with similar structures and functional groups.
Uniqueness
2-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol is unique due to its specific substitution pattern and the presence of both a pyrazole ring and an ethan-1-ol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H19N3O |
|---|---|
Poids moléculaire |
197.28 g/mol |
Nom IUPAC |
2-[[1-(2-methylpropyl)pyrazol-4-yl]methylamino]ethanol |
InChI |
InChI=1S/C10H19N3O/c1-9(2)7-13-8-10(6-12-13)5-11-3-4-14/h6,8-9,11,14H,3-5,7H2,1-2H3 |
Clé InChI |
BYXCMCXZSGDXMB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=C(C=N1)CNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-3-amino-3-[3-nitro-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11734242.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734248.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11734250.png)
![3-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11734265.png)

![1-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11734274.png)
![butyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11734280.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanemethanamine](/img/structure/B11734283.png)
![butyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734308.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11734320.png)
![2-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B11734322.png)
![1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11734325.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734331.png)
